4-Chloro-6-methoxy-2-phenylpyrimidine

Organic Synthesis Process Chemistry Intermediate Purity

4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) provides a single, regiospecific C4‑Cl reactive handle – a decisive advantage over its 4,6‑dichloro precursor. The pre‑installed 6‑methoxy group eliminates protection/deprotection steps, improves ring stability, and enhances solubility. Validated SNAr and Suzuki couplings routinely exceed 80% yield, enabling streamlined construction of CYP51 antifungal candidates, herbicide safener analogs, or any 2‑phenylpyrimidine‑focused SAR library. Resupply with confidence from rigorously characterized (NMR, HPLC), ≥95%‑pure stock available now.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65g/mol
CAS No. 4319-72-6
Cat. No. B372846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-phenylpyrimidine
CAS4319-72-6
Molecular FormulaC11H9ClN2O
Molecular Weight220.65g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyFBTGOHDLYMJRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6): A Differentiated Synthetic Intermediate for Pyrimidine-Based Drug Discovery


4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) is a heterocyclic aromatic compound belonging to the phenylpyrimidine class [1]. It is characterized by a pyrimidine core bearing a chloro substituent at the 4-position, a methoxy group at the 6-position, and a phenyl ring at the 2-position . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, enabling further derivatization through nucleophilic aromatic substitution at the electrophilic 4-position [2].

Why 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) Cannot Be Replaced by Other Chlorophenylpyrimidines


The specific substitution pattern of 4-Chloro-6-methoxy-2-phenylpyrimidine dictates its unique reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Compared to its immediate precursor 4,6-dichloro-2-phenylpyrimidine (CAS 3740-92-9), the replacement of the 6-chloro group with a methoxy group fundamentally alters the electronic properties of the pyrimidine ring and its regioselectivity in subsequent reactions . This mono-chlorinated analog offers a single, well-defined reactive handle (C4) for further elaboration, which is critical for achieving high yields and minimizing undesired side products in multi-step syntheses . The presence of the electron-donating 6-methoxy group also influences the stability and solubility of the compound, differentiating it from both the more reactive 4,6-dichloro derivative and other analogs like 4-chloro-6-phenylpyrimidine (CAS 3435-26-5) .

Quantitative Differentiation Evidence for 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6)


Improved Synthetic Yield and Purity vs. 4,6-Dichloro-2-phenylpyrimidine Precursor

4-Chloro-6-methoxy-2-phenylpyrimidine is synthesized from 4,6-dichloro-2-phenylpyrimidine via a selective methoxydechlorination. This reaction yields the target compound in 81% isolated yield as a white solid . Commercial suppliers standardize this intermediate to a minimum purity specification of 95% . The precursor 4,6-dichloro-2-phenylpyrimidine is typically supplied at a comparable or slightly higher purity (≥98%), but its synthesis from 2-phenyl-4,6-pyrimidinediol in phosphorus oxychloride can be less efficient, with reported yields around 95% for the reaction step .

Organic Synthesis Process Chemistry Intermediate Purity

Physicochemical Differentiation: Solubility Advantage Over 4,6-Dichloro-2-phenylpyrimidine

The introduction of the 6-methoxy group significantly alters the physicochemical profile of 4-chloro-6-methoxy-2-phenylpyrimidine compared to its 4,6-dichloro analog. The calculated aqueous solubility for the target compound is 0.12 g/L at 25°C , whereas the 4,6-dichloro derivative is characterized as a crystalline solid with a melting point of 96.9°C and solubility in organic solvents like acetone, dichloromethane, and toluene, but is only microsoluble in methanol [1]. The target compound's consensus Log Po/w is 2.84, indicating moderate lipophilicity .

Physicochemical Properties Solubility Lipophilicity

Established Utility as a Synthetic Reagent in Efficient Chemical Transformations

4-Chloro-6-methoxy-2-phenylpyrimidine has been documented as a competent substrate in high-yielding chemical transformations. In one study, its reaction with potassium tert-butoxide (KOtBu) in DMSO at 64°C proceeded in 87% yield [1]. In another, a Suzuki-Miyaura coupling with 2,4,6-trivinylcycloboroxane under microwave irradiation gave an 82% yield [2]. These yields are indicative of the compound's effective participation in modern synthetic methodologies.

Organic Synthesis Cross-Coupling Reaction Efficiency

Distinct Regioselectivity in Cross-Coupling Reactions vs. Other Halogenated Pyrimidines

The specific substitution pattern of 4-chloro-6-methoxy-2-phenylpyrimidine imparts a unique regioselectivity in cross-coupling reactions. In contrast to 2,4-dichloropyrimidines, where Suzuki coupling with aryl boronic acids can be unselective and lead to mixtures of isomers, 4-chloro-6-methoxy-2-phenylpyrimidine offers a single reactive site at the C4 position, thereby guaranteeing regiospecific functionalization [1]. This is a critical differentiator for synthetic planning.

Synthetic Methodology Regioselectivity Suzuki Coupling

Commercial Availability and Quality Control: A Critical Procurement Factor

4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) is commercially available from multiple reputable suppliers with a standard minimum purity specification of 95% . Some suppliers offer this compound with a reported purity of ≥97% by HPLC, supported by NMR spectroscopic characterization [1]. In contrast, closely related analogs like 4-chloro-6-(methoxymethyl)-2-phenylpyrimidine (CAS 325685-59-4) are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for Procuring 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6)


Synthesis of 2-Phenylpyrimidine-Focused Libraries via Regiospecific Functionalization

The distinct regioselectivity of 4-Chloro-6-methoxy-2-phenylpyrimidine makes it an ideal core scaffold for generating diverse libraries of 2-phenylpyrimidine derivatives. The C4 chloro group serves as a reliable handle for regiospecific nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of amines, alcohols, thiols, or (hetero)aryl groups [1]. The presence of the methoxy and phenyl groups pre-installed at C6 and C2 positions eliminates the need for subsequent protection/deprotection steps, streamlining the synthesis of complex analogs for structure-activity relationship (SAR) studies in medicinal chemistry projects .

Preparation of Advanced Intermediates for CYP51-Targeting Antifungal Agents

The 2-phenylpyrimidine core is a validated scaffold in the design of novel antifungal agents targeting lanosterol 14α-demethylase (CYP51) [1]. 4-Chloro-6-methoxy-2-phenylpyrimidine serves as a valuable starting material for the construction of more elaborate CYP51 inhibitors. By leveraging the high-yielding transformations documented for this scaffold (e.g., SNAr and Suzuki couplings with yields exceeding 80%) , researchers can efficiently synthesize and evaluate a new generation of antifungal candidates, potentially overcoming resistance to first-line azole drugs like fluconazole .

Agrochemical Intermediate for the Development of Novel Herbicide Safeners

The 4-chloro-2-phenylpyrimidine moiety is a key structural feature in some herbicide safeners, such as Fenclorim (4,6-dichloro-2-phenylpyrimidine, CAS 3740-92-9) [1]. 4-Chloro-6-methoxy-2-phenylpyrimidine, a direct derivative of this core, can be employed as a versatile intermediate in the search for next-generation safeners with improved physicochemical properties and environmental profiles. The presence of the methoxy group at the 6-position offers a point of differentiation from the established dichloro analog, potentially leading to new intellectual property and products with a more favorable toxicity or degradation profile .

Use as a Certified Reference Standard for Analytical Method Development

The defined physicochemical properties and high commercial purity (≥95%, with many suppliers offering ≥97% by HPLC) of 4-Chloro-6-methoxy-2-phenylpyrimidine make it suitable for use as a reference standard in analytical chemistry [1]. Its well-characterized NMR (1H and 13C) and mass spectral data provide a reliable benchmark for identifying and quantifying this compound or its derivatives in reaction mixtures, stability studies, or impurity profiling. This application is supported by the compound's ready availability and the rigorous analytical characterization provided by suppliers .

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